Cas no 1033-01-8 (Benzenamine, N-(4-methylphenyl)-2,4-dinitro-)

Benzenamine, N-(4-methylphenyl)-2,4-dinitro- structure
1033-01-8 structure
Product Name:Benzenamine, N-(4-methylphenyl)-2,4-dinitro-
Numero CAS:1033-01-8
MF:C13H11N3O4
MW:273.244142770767
CID:237015
PubChem ID:256356
Update Time:2025-04-19

Benzenamine, N-(4-methylphenyl)-2,4-dinitro- Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzenamine, N-(4-methylphenyl)-2,4-dinitro-
    • N-(2,4-Dinitrophenyl)-p-toluidine
    • N-(4-methylphenyl)-2,4-dinitroaniline
    • (2,4-Dinitro-phenyl)-p-tolyl-amin
    • (2,4-dinitro-phenyl)-p-tolyl-amine
    • (2.4-Dinitro-phenyl)-p-toluidin
    • 2,4-Dinitro-4'-methyldiphenylamine
    • 2,4-dinitro-N-p-tolylaniline
    • 2'.4'-Dinitro-4-methyl-diphenylamin
    • 4'-methyl-2,4-dinitrodiphenylamine
    • N-(4-Methylphenyl)-2,4-dinitroaniline #
    • 2,4-Dinitro-N-(p-tolyl)aniline
    • UPCMLD0ENAT0512-0231:001
    • 4-Methyl-2',4'-dinitrodiphenylamine
    • TIMTEC-BB SBB001082
    • DTXSID40908319
    • NSC-83167
    • RNXMAPTUJXBOFX-UHFFFAOYSA-N
    • AKOS000286050
    • (2,4-dinitrophenyl)(4-methylphenyl)amine
    • CBDivE_000330
    • MFCD00024396
    • CS-0281377
    • SCHEMBL6002470
    • NSC83167
    • Z31202015
    • NCIOpen2_004500
    • 1033-01-8
    • Inchi: 1S/C13H11N3O4/c1-9-2-4-10(5-3-9)14-12-7-6-11(15(17)18)8-13(12)16(19)20/h2-8,14H,1H3
    • Chiave InChI: RNXMAPTUJXBOFX-UHFFFAOYSA-N
    • Sorrisi: [O-][N+](C1C=C(C=CC=1NC1C=CC(C)=CC=1)[N+](=O)[O-])=O

Proprietà calcolate

  • Massa esatta: 273.07503
  • Massa monoisotopica: 273.07495584g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 20
  • Conta legami ruotabili: 2
  • Complessità: 358
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.1
  • Superficie polare topologica: 104Ų

Proprietà sperimentali

  • PSA: 98.31
  • LogP: 4.67440

Benzenamine, N-(4-methylphenyl)-2,4-dinitro- Letteratura correlata

  • 1. Notes
    O. Redlich,E. A. Coulson,E. F. G. Herington,J. W. Cornforth,H. T. Huang,Harry Irving,Howard I. Fuller,F. Smith,V. A. Crawford,C. A. Coulson,H. J. Emeléus,A. G. Maddock,G. L. Miles,A. G. Sharpe,R. J. W. Le FèVre,C. R. Taylor,R. N. Whittem,A. F. Childs,S. G. P. Plant,Walter Wilson,Herbert H. Hodgson,Douglas P. Dodgson J. Chem. Soc. 1948 1987
Fornitori consigliati
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
NewCan Biotech Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
NewCan Biotech Limited
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd